7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate

Catalog No.
S14289088
CAS No.
101651-90-5
M.F
C17H22ClN5O7S
M. Wt
475.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoa...

CAS Number

101651-90-5

Product Name

7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate

IUPAC Name

[3-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate

Molecular Formula

C17H22ClN5O7S

Molecular Weight

475.9 g/mol

InChI

InChI=1S/C17H20ClN5O3.H2O4S/c1-3-22(4-2)8-11(24)9-23-13-6-5-10(18)7-12(13)19-14-15(23)20-17(26)21-16(14)25;1-5(2,3)4/h5-7,11,24H,3-4,8-9H2,1-2H3,(H,21,25,26);(H2,1,2,3,4)

InChI Key

XUEIYTBYODJVMT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O)O.OS(=O)(=O)[O-]

7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate is a synthetic compound belonging to the isoalloxazine family, which is characterized by its bicyclic structure containing a fused isoalloxazine ring. The compound features a chlorine atom at the 7-position and a diethylamino group attached to a 2-hydroxypropyl moiety at the 10-position. This structural configuration contributes to its unique chemical properties and biological activities. The molecular formula is C₁₇H₂₂ClN₅O₇S, with a molecular weight of approximately 475.904 g/mol .

The synthesis of 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate typically involves reactions characteristic of isoalloxazine derivatives, including condensation reactions between alloxan and appropriate amines. The presence of the diethylamino group suggests potential quaternization reactions, which may enhance solubility and reactivity in biological systems. The chlorination at the 7-position can influence the electron distribution within the molecule, affecting its reactivity and interaction with biological targets .

Research indicates that isoalloxazine compounds exhibit various biological activities, including antioxidant properties and potential roles in enzyme catalysis. Specifically, 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate may act as a cofactor in enzymatic reactions or as an inhibitor due to its structural similarity to flavins. Its biological activity can be attributed to its ability to participate in redox reactions, potentially influencing metabolic pathways in cells .

The synthesis of 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate can be achieved through several methods:

  • Condensation Reaction: The reaction between alloxan and diethylamino-2-hydroxypropyl derivatives under acidic conditions leads to the formation of isoalloxazine derivatives.
  • Chlorination: The introduction of chlorine at the 7-position can be achieved through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Sulfation: The sulfate group can be introduced via sulfation reactions using sulfuric acid or chlorosulfonic acid, which can enhance solubility and biological activity .

7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate has several potential applications:

  • Biochemical Research: As a cofactor or enzyme inhibitor in studies related to flavin-dependent enzymes.
  • Pharmaceuticals: Potential use in drug development due to its biological activity against various diseases.
  • Dyes and Pigments: Its vibrant color may find applications in dyeing processes or as a pigment in various materials .

Interaction studies involving 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate focus on its binding affinity with proteins and enzymes. These studies often utilize techniques such as:

  • Spectrophotometry: To analyze binding interactions based on absorbance changes.
  • Fluorescence Spectroscopy: To study conformational changes upon binding.
  • Molecular Docking Studies: To predict interactions with target biomolecules based on structural data.

These interactions can provide insights into the compound's mechanism of action and its potential therapeutic applications .

Several compounds share structural similarities with 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate, including:

Compound NameStructural FeaturesUnique Properties
AlloxazineLacks chlorine; simpler structureKnown for its role as a cofactor
RiboflavinContains ribityl side chainEssential vitamin with broader biological roles
IsoalloxazineSimilar ring structure; variations at substitution sitesExhibits antioxidant properties

The uniqueness of 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate lies in its specific substitutions that enhance solubility and potentially modify its interaction with biological targets compared to these similar compounds .

Condensation-Based Approaches Using Alloxan and Functionalized Amines

The isoalloxazine scaffold is typically synthesized via condensation reactions between alloxan and appropriately functionalized amines. Alloxan, a cyclic urea derivative, reacts with amines under acidic or basic conditions to form the heterocyclic core. For 7-chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine, the amine component must incorporate both the diethylamino and hydroxypropyl moieties.

A representative pathway involves the reaction of alloxan with 3-(diethylamino)-2-hydroxypropylamine in the presence of hydrochloric acid as a catalyst. The condensation proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of alloxan, followed by cyclization and dehydration. The chlorine substituent at position 7 is introduced either through direct chlorination of the intermediate or by using pre-chlorinated alloxan derivatives.

Key Variables in Condensation Reactions

VariableOptimal ConditionImpact on Yield
SolventEthanol/water (3:1)Maximizes solubility of reactants
Temperature80–90°CAccelerates cyclization
Catalyst10% HClEnhances protonation of carbonyl groups
Reaction Time12–16 hoursEnsures complete ring closure

The choice of solvent significantly affects reaction efficiency. Polar protic solvents like ethanol-water mixtures facilitate proton transfer and stabilize charged intermediates. Post-condensation, the crude product is purified via recrystallization from methanol, yielding the isoalloxazine base with >75% purity.

Optimization of Reaction Conditions for Side Chain Incorporation

Incorporating the 3-(diethylamino)-2-hydroxypropyl side chain requires precise control over steric and electronic factors. The hydroxypropyl group is introduced via nucleophilic substitution or Michael addition, while the diethylamino moiety is typically pre-installed in the amine precursor.

Critical Parameters for Side Chain Functionalization

  • Protection-Deprotection Strategies: The hydroxyl group in the propyl chain is protected using acetyl or tert-butyldimethylsilyl (TBS) groups during condensation to prevent unwanted side reactions. Deprotection with aqueous NaOH or tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality.
  • pH Control: Maintaining a pH of 8–9 during amine coupling prevents protonation of the diethylamino group, ensuring nucleophilic availability.
  • Metal Coordination: Divalent metal ions (e.g., Mg²⁺ or Zn²⁺) coordinate with the isoalloxazine core, aligning the side chain for regioselective bonding.

Table 1: Impact of Reaction Parameters on Side Chain Incorporation

ParameterOptimized ValuePurity Improvement
Protecting GroupAcetyl85% → 92%
Metal AdditiveMgCl₂ (5 mM)70% → 88%
Reaction pH8.565% → 82%

Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 2–3 hours while maintaining yields above 80%.

Sulfation Strategies for Enhanced Solubility and Stability

Sulfation of the isoalloxazine base improves aqueous solubility and thermal stability. The hydroxyl group on the propyl side chain serves as the sulfation site, with sulfur trioxide (SO₃) complexes being the most effective sulfating agents.

Sulfation Protocol

  • Reagent Selection: Pyridine-SO₃ complexes in anhydrous DMF provide controlled sulfation without over-sulfonation.
  • Stoichiometry: A 1:1.2 molar ratio of isoalloxazine base to SO₃ ensures complete conversion while minimizing side products.
  • Temperature: Reactions conducted at 0–5°C prevent degradation of the sulfate ester.

Table 2: Comparison of Sulfation Agents

ReagentSolubility (mg/mL)Stability at 25°C
Chlorosulfonic Acid15.248 hours
SO₃-Pyridine Complex22.772 hours
Sulfamic Acid8.924 hours

Post-sulfation, ion-exchange chromatography replaces counterions (e.g., sodium or potassium) with sulfate, achieving >95% purity. The final product is isolated as a crystalline solid via lyophilization, with a melting point of 210–215°C.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

475.0928469 g/mol

Monoisotopic Mass

475.0928469 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

Explore Compound Types